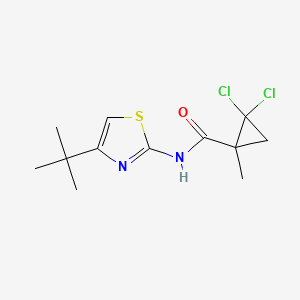![molecular formula C18H17NO5S2 B4277273 6-{[4'-(Methoxycarbonyl)-2,3'-bithiophen-5'-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4277273.png)
6-{[4'-(Methoxycarbonyl)-2,3'-bithiophen-5'-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Vue d'ensemble
Description
6-({[4’-(methoxycarbonyl)-2,3’-bithien-5’-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is a complex organic compound with a unique structure that includes bithienyl and cyclohexene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[4’-(methoxycarbonyl)-2,3’-bithien-5’-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid typically involves multiple steps, including the formation of the bithienyl core, introduction of the methoxycarbonyl group, and subsequent coupling with the cyclohexene moiety. Common synthetic routes may involve Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automation to streamline the process. The choice of reagents and catalysts would be critical to ensure the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-({[4’-(methoxycarbonyl)-2,3’-bithien-5’-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The bithienyl moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The methoxycarbonyl group can be reduced to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithienyl moiety would yield sulfoxides or sulfones, while reduction of the methoxycarbonyl group would yield alcohols or aldehydes.
Applications De Recherche Scientifique
6-({[4’-(methoxycarbonyl)-2,3’-bithien-5’-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 6-({[4’-(methoxycarbonyl)-2,3’-bithien-5’-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid would depend on its specific application. In a biological context, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bithienyl moiety may play a role in its binding affinity and specificity, while the methoxycarbonyl group could influence its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxycarbonylphenylboronic acid: Similar in having a methoxycarbonyl group, but differs in the core structure.
4-Methoxycarbonylphenylboronic acid pinacol ester: Another compound with a methoxycarbonyl group, used in Suzuki-Miyaura cross-coupling reactions.
Uniqueness
6-({[4’-(methoxycarbonyl)-2,3’-bithien-5’-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is unique due to its combination of bithienyl and cyclohexene moieties, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Propriétés
IUPAC Name |
6-[(3-methoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S2/c1-24-18(23)14-12(13-7-4-8-25-13)9-26-16(14)19-15(20)10-5-2-3-6-11(10)17(21)22/h2-4,7-11H,5-6H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOPPCSKKYOQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3CC=CCC3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-butyl-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B4277190.png)
![N-(5-METHYL-12-OXAZOL-3-YL)-2-[3-(PROPAN-2-YLOXY)PHENYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B4277200.png)
![N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-PHENOXYBUTANAMIDE](/img/structure/B4277207.png)
![DIMETHYL 5-{[(3-CHLORO-6-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}ISOPHTHALATE](/img/structure/B4277219.png)

![Methyl 4-{[(3-chloro-6-fluoro-1-benzothiophen-2-yl)carbonyl]amino}benzoate](/img/structure/B4277232.png)
![Propyl 6-phenyl-2-[(pyridin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4277236.png)
![ethyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B4277243.png)
![ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B4277250.png)

![ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B4277261.png)
![2-[(2-chloro-5-nitrobenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4277280.png)

![methyl 4-(2-furyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B4277309.png)
